N-(3-chloro-2-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel heterocyclic compounds derived from similar structural frameworks have been synthesized, exhibiting significant analgesic and anti-inflammatory activities. These compounds, including variants of pyrimidinyl acetamides, have been evaluated for their cyclooxygenase inhibition and have shown promising results in COX-2 selectivity, indicating their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Research on similar acetamide derivatives has uncovered their antimicrobial efficacy. Specifically, studies on rhodanine-3-acetic acid derivatives revealed significant activity against a spectrum of mycobacteria, including Mycobacterium tuberculosis, suggesting a potential role in developing new antimicrobial agents (Krátký et al., 2017).
Anticancer Potential
Investigations into the synthesis of pyrimidinyl acetamide derivatives have also extended to evaluating their anticancer activities. Certain compounds have demonstrated appreciable cancer cell growth inhibition across a variety of cancer cell lines, highlighting the potential of these chemical frameworks in developing novel anticancer therapies (Al-Sanea et al., 2020).
Enzyme Inactivation for Cardiovascular Diseases
The thiouracil derivative PF-06282999, which shares structural similarities, acts as an irreversible inactivator of myeloperoxidase, a target for cardiovascular disease treatment. This compound has undergone clinical trials, demonstrating the potential of such compounds in treating cardiovascular conditions (Dong et al., 2016).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-13-18(23)8-5-9-19(13)25-20(27)11-17-14(2)24-22(26-21(17)28)30-12-15-6-4-7-16(10-15)29-3/h4-10H,11-12H2,1-3H3,(H,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAXQOAQOYULAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide |
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